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Compound of Interest

Compound Name: 4-Penten-2-one

Cat. No.: B1216878

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-penten-2-one, a valuable building block in organic synthesis. The following sections detail its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics,
offering a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data Summary

The structural elucidation of 4-penten-2-one is supported by a combination of spectroscopic
techniques. Each method provides unique insights into the molecule's atomic and molecular
properties. The quantitative data from *H NMR, 3C NMR, IR, and MS are summarized in the
tables below for clear and easy reference.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy provides information about the chemical environment of the hydrogen
atoms in the molecule. The chemical shifts (d) are reported in parts per million (ppm) relative to
a standard reference, and the coupling constants (J) indicate the interactions between
neighboring protons.

Table 1: *H NMR Spectroscopic Data for 4-Penten-2-one
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
5.86 ddt 17.1,10.3,6.6 1H H-4
5.13 dg 17.1,15 1H H-5 (trans)
5.08 dq 10.3,1.2 1H H-5 (cis)
3.17 dt 6.6,1.4 2H H-3
2.17 S - 3H H-1

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2: 13C NMR Spectroscopic Data for 4-Penten-2-one

Chemical Shift (6) ppm Carbon Atom Assignment

207.5 C-2 (C=0)
136.6 C-4 (=CH)
115.5 C-5 (=CH2)
48.9 C-3 (-CHz")
29.9 C-1(-CHs)

Infrared (IR) Spectroscopy

IR spectroscopy reveals the functional groups present in a molecule through their characteristic
vibrational frequencies.

Table 3: IR Spectroscopic Data for 4-Penten-2-one
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Frequency (cm™?) Intensity Assighment

3080 Medium =C-H stretch (alkene)
2925 Medium C-H stretch (alkane)

1715 Strong C=0 stretch (ketone)

1645 Medium C=C stretch (alkene)

995, 920 Strong =C-H bend (alkene, out-of-

plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization.

Table 4: Mass Spectrometry Data for 4-Penten-2-one

m/z Relative Intensity (%) Assignment

84 25 [M]* (Molecular lon)
69 10 [M - CHs]*

43 100 [CHsCO]J* (Base Peak)
41 60 [C3Hs]*

39 45 [C3Hs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and *3C)
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e Sample Preparation: A sample of 4-penten-2-one (typically 5-25 mg) is dissolved in a
deuterated solvent (e.g., CDCIs, 0.5-1.0 mL) in a standard NMR tube. A small amount of a
reference standard, such as tetramethylsilane (TMS), may be added for chemical shift
calibration.

 Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 300-500
MHz for 1H NMR).

e 1H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
that encompasses all proton signals, and a relaxation delay that allows for full recovery of
the magnetization between pulses.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify
the spectrum and enhance the signal of carbon atoms. A larger number of scans is generally
required for 13C NMR due to the lower natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier
transformation, followed by phase and baseline correction. The chemical shifts are
referenced to the solvent peak or the internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 4-penten-2-one, a thin film is prepared by
placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

e Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the clean salt plates is first acquired. The
sample is then placed in the instrument's sample compartment, and the sample spectrum is
recorded. The instrument software automatically subtracts the background spectrum to
produce the final IR spectrum.

o Data Analysis: The positions and intensities of the absorption bands are analyzed to identify
the functional groups present in the molecule.
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Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatography (GC) system for separation and purification, or by direct injection.

« lonization: Electron lonization (El) is a common method for volatile compounds like 4-
penten-2-one. The sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z value.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic
techniques to determine the structure of 4-penten-2-one.
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Caption: Workflow of Spectroscopic Structure Elucidation.

« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 4-

Penten-2-one]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1216878#4-penten-2-one-spectroscopic-data-nmr-ir-

ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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